1,6-Bis-boc-8-(thiomethyl)ergoline
Description
Significance of the Ergoline (B1233604) Scaffold in Synthetic Organic Chemistry
The ergoline scaffold is considered a "privileged scaffold" in medicinal chemistry. rsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. researchgate.net The rigid and complex three-dimensional structure of the ergoline ring system allows for precise spatial orientation of functional groups, which is crucial for selective interactions with biological receptors. researchgate.net
Historically, the total synthesis of the ergoline scaffold has been a formidable challenge for organic chemists, inspiring the development of innovative synthetic methodologies. nih.govescholarship.org Modern synthetic strategies continue to evolve, aiming for more efficient and versatile routes to access both natural ergoline alkaloids and novel, unnaturally substituted analogues. nih.govnih.gov These efforts are driven by the desire to explore new structure-activity relationships and to create compounds with improved pharmacological profiles. nih.govescholarship.org
Overview of Functionalization Strategies for Ergoline Derivatives
The functionalization of the ergoline scaffold is a key area of research, as modifications at various positions of the tetracyclic ring can dramatically alter the biological activity of the resulting derivatives. ontosight.ai Common strategies involve the introduction of substituents at the N1 (indole nitrogen), N6 (piperidine nitrogen), and C8 positions. rsc.orggoogle.com
The use of protecting groups is a fundamental concept in the multi-step synthesis of complex molecules like ergoline derivatives. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.ukjk-sci.comwikipedia.orggenscript.com In the context of ergoline chemistry, Boc protection of the indole (B1671886) nitrogen (N1) and/or the piperidine (B6355638) nitrogen (N6) allows for selective reactions at other positions of the scaffold. nih.gov
Functionalization at the C8 position is of particular interest, as this position is often substituted in naturally occurring and synthetic ergoline derivatives. rsc.orggoogle.com Strategies for introducing various functional groups at C8 include nucleophilic substitution reactions on activated ergoline precursors. nih.gov The introduction of a thiomethyl group at the C8 position, as seen in the target compound, represents a specific type of functionalization that can influence the compound's properties. researchgate.net
Research Context of 1,6-Bis-boc-8-(thiomethyl)ergoline within Ergoline Chemistry
The compound this compound emerges from the convergence of several key concepts in modern ergoline chemistry. buyersguidechem.comapicalscientific.com The "1,6-Bis-boc" designation indicates that both the indole nitrogen (N1) and the piperidine nitrogen (N6) are protected by tert-butyloxycarbonyl groups. This dual protection strategy provides a stable intermediate that can be used for further synthetic manipulations.
The "8-(thiomethyl)" component of the name signifies the presence of a methylthio (-S-CH3) group at the C8 position of the ergoline scaffold. This particular functionalization is noteworthy, as sulfur-containing functional groups can impart unique chemical and biological properties to a molecule.
The synthesis of this compound likely serves as a step in a larger synthetic sequence. The Boc protecting groups can be selectively removed to allow for further reactions at the N1 and N6 positions, while the thiomethyl group at C8 can also be a handle for additional chemical transformations. This compound can be considered a versatile building block for the creation of a library of novel ergoline derivatives for further scientific investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl (6aR,9R,10aR)-9-(sulfanylmethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOIXYJEIMWFY-XFQXTVEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747159 | |
| Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263162-43-1 | |
| Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 1,6 Bis Boc 8 Thiomethyl Ergoline
Reactions of the Thiomethyl Group
The thiomethyl group at the C-8 position of the ergoline (B1233604) ring system is a versatile handle for a variety of chemical transformations. Thioethers, in general, are important precursors in organic synthesis due to the ability of the sulfur atom to be involved in diverse reactions. mdpi.com
Oxidation and Reduction Pathways of Sulfide Linkages
The sulfur atom in the thiomethyl group of 1,6-Bis-boc-8-(thiomethyl)ergoline can exist in various oxidation states, ranging from -2 to +6. libretexts.org Oxidation of thiols and other sulfur compounds primarily alters the oxidation state of the sulfur atom rather than the carbon. libretexts.org Mild oxidation typically converts thiols to disulfides. libretexts.org Further oxidation can lead to the formation of sulfoxides and subsequently sulfones. libretexts.org
The oxidation of sulfides, such as the thiomethyl group, can be achieved using a variety of electrophilic reagents. A general mechanism involves an initial acylation of the sulfoxide (B87167) oxygen, which enhances the electrophilic character of the sulfur atom. libretexts.org This is followed by bonding of the sulfur to an alcohol oxygen and subsequent elimination steps. libretexts.org
Selective C-S Bond Cleavage Reactions
The selective cleavage of the C-S bond in thioethers is a valuable transformation for constructing new organic compounds. mdpi.com Various methods have been developed for this purpose, often leveraging the reactivity of the sulfur atom. mdpi.com
One approach involves the use of reagents like N-chlorosuccinimide (NCS). For instance, the reaction of benzyl (B1604629) phenylthioether with NCS can lead to the formation of benzaldehyde (B42025) and dithioacetals through a proposed mechanism involving a thionium (B1214772) intermediate. mdpi.com This intermediate is susceptible to nucleophilic attack by water, leading to a hemithioacetal that can then proceed to the final products. mdpi.com While this specific example does not involve an ergoline derivative, the principles can be applied to the C-S bond in this compound.
Nucleophilic and Electrophilic Transformations at the Sulfur Center
The sulfur atom in the thiomethyl group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.
Nucleophilicity of Sulfur: Sulfur compounds, including thiols and sulfides, are generally more powerful nucleophiles than their oxygen analogues. libretexts.org The nucleophilicity of sulfur is significantly greater than that of oxygen, which allows for a range of electrophilic substitutions at the sulfur atom that are not typically observed for oxygen. libretexts.org For example, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This enhanced nucleophilicity is attributed to factors such as the larger size and greater polarizability of the sulfur atom. khanacademy.org
Electrophilicity of Sulfur: Conversely, the sulfur atom can be rendered electrophilic. This is often achieved by its attachment to electron-withdrawing groups or through oxidation. In sulfoxides and sulfones, the sulfur atom bears a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org The electrophilic character of the sulfur atom is enhanced by acylation, a key step in some oxidation reactions. libretexts.org
De-Boc Protection Strategies and Subsequent N-Functionalization
The tert-butoxycarbonyl (Boc) groups at the N-1 and N-6 positions of the ergoline ring are acid-labile protecting groups commonly used in organic synthesis. wikipedia.org Their removal is a crucial step for subsequent functionalization of the nitrogen atoms.
Selective Cleavage of tert-Butoxycarbonyl Groups
The Boc group is known for its stability in basic and mildly acidic conditions, while being readily removed under stronger acidic conditions. umich.edu This allows for selective deprotection in the presence of other protecting groups.
Common methods for Boc deprotection include:
Strong Acids: Trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are frequently used. wikipedia.orgnih.gov The use of scavengers like anisole (B1667542) or thioanisole (B89551) may be necessary to trap the tert-butyl cation intermediate and prevent side reactions. wikipedia.org
Lewis Acids: Aluminum chloride (AlCl₃) can be employed for selective cleavage of N-Boc groups in the presence of other protecting groups. wikipedia.org
Basic Conditions: While typically acid-labile, selective cleavage of the Boc group under basic conditions has been reported, particularly for dicarbamates or when the nitrogen atom is conjugated to a carbonyl or aromatic system. researchgate.netumich.edu For example, a system of cesium carbonate (Cs₂CO₃) and imidazole (B134444) in acetonitrile (B52724) has been shown to effect Boc deprotection. umich.edu
| Reagent/Condition | Selectivity | Reference |
| Trifluoroacetic acid (TFA) in Dichloromethane | Non-selective | wikipedia.org |
| HCl in Methanol or Dioxane | Non-selective | wikipedia.orgnih.gov |
| Aluminum chloride (AlCl₃) | Selective for N-Boc | wikipedia.org |
| Cesium carbonate (Cs₂CO₃) / Imidazole | Selective under specific conditions | umich.edu |
Transformations at N-1 and N-6 Post-Deprotection
Once the Boc groups are removed, the secondary amine functionalities at N-1 and N-6 become available for a variety of transformations, allowing for the introduction of diverse substituents and the synthesis of a wide array of ergoline derivatives.
The secondary amines can undergo reactions such as:
Alkylation: Introduction of alkyl groups.
Acylation: Reaction with acylating agents to form amides.
Arylation: Formation of N-aryl bonds.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships of ergoline-based compounds. For instance, the N-6 position is a common site for modification in the development of dopamine (B1211576) agonists like pergolide (B1684310). researchgate.netresearchgate.net
Modifications of the Ergoline Core with Preserved 8-(Thiomethyl) Functionality
The presence of the N-1 Boc group significantly alters the reactivity of the indole (B1671886) portion of the ergoline molecule. It withdraws electron density, deactivating the ring towards classical electrophilic aromatic substitution, but crucially, it facilitates deprotonation (lithiation) at the C-2 position. This allows for the introduction of a wide array of substituents at a position that is otherwise difficult to functionalize. mdma.ch The N-6 Boc group can be selectively removed and replaced, allowing for diverse derivatization of the piperidine (B6355638) nitrogen.
Functionalization of the ergoline skeleton at its peripheral carbon atoms, while preserving the core structure and the C-8 side chain, is a key strategy for developing new analogues.
Position C-2: The C-2 position of the N-1-protected ergoline is the most accessible site for introducing new functionality. The standard method involves metalation, typically with an organolithium reagent like tert-butyllithium, to generate a 2-lithioergoline intermediate. This potent nucleophile can then react with a variety of electrophiles. mdma.ch While direct examples for this compound are not extensively published, the reactivity is well-established for N-1 protected ergolines like lisuride (B125695) and terguride. mdma.ch The introduction of a thioether group at C-2 has also been reported for related clavine alkaloids, yielding compounds like 2-(methylthio)-agroclavine, which demonstrated potential antipsychotic activity. mdma.chnih.gov The synthesis of its 13-hydroxy metabolite indicates that further modifications on the aromatic ring are possible. nih.gov
The table below summarizes potential derivatizations at the C-2 position based on established ergoline chemistry.
Table 1: Potential C-2 Position Modifications of this compound via Lithiation
| Reagent/Reaction Type | Electrophile Example | Resulting C-2 Substituent |
| Halogenation | C₂Cl₆ | -Cl |
| C₂Br₂F₄ | -Br | |
| Alkylation | Alkyl halide (e.g., CH₃I) | -Alkyl (e.g., -CH₃) |
| Carboxylation | Carbon dioxide (CO₂) | -COOH |
| Formylation | Dimethylformamide (DMF) | -CHO |
| Thiomethylation | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ |
| Isocyanate Addition | Methyl isocyanate (CH₃NCO) | -CONHCH₃ |
Positions C-12 and C-13: The aromatic D-ring of the ergoline nucleus is less reactive than the pyrrole (B145914) ring. Direct electrophilic substitution is challenging and not well-documented for this specific scaffold. However, the reported isolation of a 13-hydroxy metabolite of 2-(methylthio)-agroclavine suggests that oxidative metabolism can introduce functionality at this position. nih.gov Synthetic access to such derivatives would likely require directed C-H activation strategies or multi-step sequences involving the synthesis of a pre-functionalized indole precursor.
Beyond simple substitution, more profound modifications can alter the tetracyclic ergoline scaffold itself.
Scaffolding Derivatization: A primary route for scaffolding derivatization involves the manipulation of the N-6 substituent. The N-6 Boc group on this compound can be selectively cleaved under acidic conditions. The resulting secondary amine is a versatile handle for introducing a wide range of functional groups via alkylation or acylation. For instance, reaction of 8β-[(methylthio)methyl]-ergoline (the deprotected precursor) with propyl bromide yields pergolide, a known dopamine agonist. wikipedia.orgosti.gov This highlights the feasibility of introducing various alkyl, acyl, or sulfonyl groups at the N-6 position to modulate the compound's properties.
Table 2: Potential N-6 Scaffolding Derivatizations (Post-Boc Deprotection)
| Reagent Class | Example Reagent | Resulting N-6 Moiety |
| Alkyl Halide | Propyl bromide | -CH₂CH₂CH₃ |
| Allyl bromide | -CH₂CH=CH₂ | |
| Acyl Chloride | Acetyl chloride | -C(O)CH₃ |
| Sulfonyl Chloride | Methanesulfonyl chloride | -SO₂CH₃ |
| Aldehyde (Reductive Amination) | Propionaldehyde / NaBH(OAc)₃ | -CH₂CH₂CH₃ |
Ring System Rearrangements: True rearrangements of the ergoline tetracycle that preserve the C-8 side chain are rare. However, transformations involving the C-8 substituent that lead to a modified ring system are known. For example, oxidation of the 8-methylthio group in a related ergoline to its corresponding sulfoxide, followed by thermal elimination, results in the formation of a double bond between C-8 and C-9, yielding the alkaloid lysergene. rsc.org While this specific reaction does not preserve the thiomethyl group, it illustrates a pathway for skeletal modification originating from the C-8 thioether. More advanced synthetic strategies, such as ring-rearrangement metathesis, could potentially be applied to highly functionalized ergoline precursors to achieve novel scaffold arrangements, although specific examples on this system are not documented. beilstein-journals.org
Advanced Analytical Characterization Techniques in Ergoline Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in determining the intricate structure of 1,6-Bis-boc-8-(thiomethyl)ergoline. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic framework.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. While specific NMR data for this compound is not widely published, valuable insights can be drawn from closely related structures, such as 1,6-di(tert-butoxycarbonyl)-ergoline-8β-carboxylic acid methyl ester. google.com The presence of the two tert-butoxycarbonyl (Boc) protecting groups at the N1 and N6 positions significantly influences the chemical shifts of the neighboring protons and carbons.
In a typical ¹H NMR spectrum of a 1,6-di-Boc-ergoline derivative, the signals for the two Boc groups would appear as sharp singlets in the upfield region, typically around 1.4-1.7 ppm, each integrating to 9 protons. google.com The protons of the ergoline (B1233604) skeleton would resonate in the more downfield region, with their specific chemical shifts and coupling patterns providing a roadmap to the molecule's connectivity. For this compound, the thiomethyl group (-SCH₃) at the C8 position would introduce a characteristic singlet for the methyl protons, expected to appear in the range of 2.0-2.5 ppm. The proton at C8 would likely exhibit a complex splitting pattern due to its coupling with adjacent protons.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further elucidate the structure. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the spin systems within the ergoline rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum. The expected chemical shifts in the ¹³C NMR spectrum would include signals for the carbonyl carbons of the Boc groups (around 150-155 ppm), the quaternary carbons of the Boc groups (around 80-85 ppm), the aromatic carbons of the indole (B1671886) ring, and the aliphatic carbons of the ergoline framework.
Table 1: Expected ¹H NMR Chemical Shifts for Key Moieties in this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N(1)-Boc | ~1.66 | Singlet |
| N(6)-Boc | ~1.46 | Singlet |
| -SCH₃ | ~2.1 | Singlet |
| Aromatic Protons | 6.8 - 7.5 | Multiplets |
Note: The chemical shifts are approximate and based on data for analogous compounds. google.com
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is particularly informative.
HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound (C₂₆H₃₆N₂O₄S), the expected mass is 472.2447 g/mol . In a typical ESI-HRMS experiment, the compound is often observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. For the sodium adduct, the calculated mass-to-charge ratio (m/z) is 495.2293. figshare.com The observation of this ion with high mass accuracy would provide strong evidence for the presence of the target compound.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights. The fragmentation of this compound would likely involve the loss of one or both Boc groups (a loss of 100 Da for each C₅H₈O₂ fragment), as well as cleavage of the thiomethyl group.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|
Data sourced from supplementary material for a related study. figshare.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups of the two Boc protecting groups, typically appearing in the region of 1690-1720 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aliphatic and aromatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching vibrations, and C-O stretching vibrations from the carbamate (B1207046) groups. The presence of the indole moiety would also give rise to specific N-H and C-H bending vibrations in the fingerprint region.
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The ergoline nucleus contains an indole chromophore, which is expected to exhibit characteristic absorption maxima in the UV region. Typically, indole and its derivatives show two main absorption bands, one around 220 nm and another, broader band with fine structure, between 260 and 290 nm. The presence of substituents on the ergoline ring system can cause shifts in the positions and intensities of these absorption bands.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography can provide unambiguous proof of its stereochemistry.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. unibo.it It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule.
For this compound, the indole moiety serves as the primary chromophore. The ECD spectrum would be expected to show distinct Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the indole ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers in the ergoline skeleton. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration of the molecule can be determined. This technique is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.
Chromatographic and Separation Methodologies for Ergoline Analogs
Chromatographic techniques are essential for the purification and analysis of ergoline derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating complex mixtures of ergoline analogs and for assessing the purity of synthesized compounds. lgcstandards.com
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of the two bulky and lipophilic Boc groups, this compound would be expected to have a significant retention time on a reversed-phase column.
The choice of detector is also crucial. A UV detector set to one of the absorption maxima of the indole chromophore (e.g., 280 nm) would be suitable for detecting the compound as it elutes from the column. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the simultaneous acquisition of chromatographic and mass spectrometric data, providing a high degree of confidence in the identification and quantification of the analyte. The development of robust and reproducible HPLC methods is critical for quality control and for monitoring the progress of chemical reactions involving ergoline derivatives.
Computational and Theoretical Studies of Ergoline Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the geometric and electronic properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths and angles, as well as electronic properties that govern reactivity.
For the ergoline (B1233604) scaffold, DFT calculations, often employing basis sets such as 6-311++G(d,p), have been utilized to determine the optimized geometry. While specific data for 1,6-Bis-boc-8-(thiomethyl)ergoline is not published, we can infer its structural parameters from studies on the parent ergoline molecule and its derivatives. The tetracyclic ergoline core is a relatively rigid structure, but the substituents at the N-1, N-6, and C-8 positions will influence the local geometry. The bulky tert-butoxycarbonyl (Boc) groups are expected to introduce steric hindrance, potentially affecting the conformation of the D-ring and the orientation of the thiomethyl group.
Table 1: Representative DFT-Calculated Geometrical Parameters of the Ergoline Scaffold
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C8-C9 | ~1.54 Å |
| Bond Length | N6-C7 | ~1.47 Å |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Angle | C7-C8-C9 | ~112° |
| Bond Angle | C5-N6-C7 | ~115° |
| Dihedral Angle | H5-C5-C10-H10 | Varies with conformation |
Note: These values are for the unsubstituted ergoline scaffold and are provided for illustrative purposes. The presence of substituents in this compound would lead to deviations from these values.
DFT calculations are also instrumental in understanding the reactivity of ergoline derivatives. The calculated electron density distribution can highlight electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The presence of the sulfur atom in the thiomethyl group and the oxygen atoms in the Boc groups introduces lone pairs of electrons that can significantly influence the molecule's reactivity and interaction with other chemical species.
Frontier Molecular Orbital Theory in Reaction Mechanism Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons.
The HOMO energy is related to the ionization potential and indicates the nucleophilicity of a molecule, while the LUMO energy is related to the electron affinity and reflects its electrophilicity. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
For ergoline derivatives, the nature and position of substituents significantly impact the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. missouristate.edu In the case of this compound, the thiomethyl group, with its sulfur atom, is expected to influence the FMOs. The Boc groups, being electron-withdrawing, would likely lower the energy of the LUMO.
Table 2: Representative Frontier Molecular Orbital Energies for Ergoline Analogs (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Ergoline (unsubstituted) | -5.5 | 0.5 | 6.0 |
| 8-substituted Ergoline (electron-donating group) | -5.2 | 0.6 | 5.8 |
| 8-substituted Ergoline (electron-withdrawing group) | -5.8 | 0.2 | 6.0 |
Note: These are hypothetical values to illustrate general trends. Actual values would require specific DFT calculations for each compound.
By analyzing the spatial distribution of the HOMO and LUMO, one can predict the regioselectivity of reactions. The regions of the molecule with the largest lobes of the HOMO are the most likely sites for electrophilic attack, while regions with the largest LUMO lobes are susceptible to nucleophilic attack.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing the exploration of conformational landscapes and the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time.
For flexible molecules like ergoline derivatives, which can exist in multiple conformations, MD simulations are invaluable for understanding their dynamic behavior in different environments, such as in solution or when bound to a biological target. The conformation of the D-ring of the ergoline scaffold and the orientation of the substituent at the C-8 position are particularly important for biological activity.
Conformational analysis of ergoline derivatives often reveals the existence of several low-energy conformers. unacademy.com The relative populations of these conformers can be estimated from the MD trajectories. The presence of the bulky Boc groups on the nitrogen atoms of this compound would significantly restrict the conformational freedom of the molecule, favoring certain conformations over others. MD simulations can elucidate these preferred conformations and the energy barriers between them.
In Silico Prediction of Reactivity and Selectivity
In silico methods play a crucial role in modern drug discovery and chemical research by predicting various properties of molecules before their synthesis, thereby saving time and resources. These predictions can range from physicochemical properties to reactivity and biological activity.
For this compound, in silico tools can be used to predict its reactivity and selectivity in various chemical transformations. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on a dataset of known ergoline derivatives. These models use molecular descriptors, which are numerical representations of the chemical information of a molecule, to correlate its structure with its reactivity or other properties.
Reactivity descriptors derived from DFT calculations, such as global and local electrophilicity and nucleophilicity indices, can provide a more direct prediction of chemical behavior. For instance, the Fukui function can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is critical for predicting the regioselectivity of reactions involving the ergoline core or its substituents.
Theoretical Insights into Intermolecular Interactions
The biological effects and chemical behavior of molecules are often governed by their interactions with other molecules. Theoretical methods provide a powerful lens through which to study these intermolecular interactions in detail.
For ergoline derivatives, understanding their interactions with biological targets, such as receptors and enzymes, is of paramount importance. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. This method can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to explore the dynamic nature of the interactions. The analysis of these simulations can reveal the specific amino acid residues in the binding pocket that are crucial for ligand recognition and affinity.
Furthermore, high-level quantum mechanical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be employed to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the forces driving the intermolecular association. For this compound, the sulfur atom of the thiomethyl group and the carbonyl groups of the Boc substituents could participate in specific hydrogen bonding or other non-covalent interactions that are critical for its binding to a target.
Table 3: Common Intermolecular Interactions in Ergoline Derivative-Protein Complexes
| Interaction Type | Potential Interacting Groups on Ergoline | Potential Interacting Residues on Protein |
| Hydrogen Bonding | Indole (B1671886) N-H, Carbonyl O (Boc), Sulfur (thiomethyl) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |
| Hydrophobic Interactions | Ergoline ring system, Boc groups | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| π-π Stacking | Indole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation-π Interactions | Positively charged residues (e.g., Lysine, Arginine) | Indole ring |
Mechanistic Investigations of Chemical Reactions Involving 1,6 Bis Boc 8 Thiomethyl Ergoline Precursors and Analogs
Reaction Mechanism Elucidation for Ergoline (B1233604) Core Formation
The formation of the tetracyclic ergoline core can be achieved through both biosynthetic and synthetic pathways, each involving distinct mechanistic steps.
Biosynthetic Pathway: In fungi, the biosynthesis of the ergoline ring system is a well-studied enzymatic process that begins with the prenylation of L-tryptophan. nih.govnih.gov The key steps involve:
Prenylation: The enzyme 4-dimethylallyltryptophan synthase (DMATS) catalyzes the C4-prenylation of L-tryptophan with dimethylallyl diphosphate (B83284) (DMAPP). The proposed mechanism involves the formation of a dimethylallyl cation, followed by a nucleophilic attack from the indole (B1671886) nucleus of tryptophan and a final deprotonation step. nih.govnih.gov
N-Methylation: The product, 4-dimethylallyltryptophan, undergoes N-methylation at the amino acid nitrogen.
Cyclization Cascade: A series of enzyme-catalyzed oxidation and cyclization reactions then forms the C and D rings of the ergoline scaffold, leading to intermediates like chanoclavine-I and eventually the complete tetracyclic core.
Synthetic Pathways: Modern organic synthesis offers several strategies to construct the ergoline core, often focusing on the formation of the C and D rings through carbon-carbon and carbon-nitrogen bond-forming reactions.
Intramolecular Heck Coupling: A powerful method for forming the C-ring involves an intramolecular Heck reaction. For instance, a suitably functionalized indole derivative can undergo palladium-catalyzed cyclization to form the ergolene skeleton. Recent syntheses of lysergol (B1675761) and related alkaloids have utilized this approach, where an alkene isomerization is followed by an intramolecular Heck coupling to provide the characteristic tetracyclic structure.
C-H Insertion: Rhodium-catalyzed C-H insertion presents another advanced strategy. This method can be used to form the bond bridging the B and D rings. An indole-3-carbaldehyde derivative, for example, can be converted into a rhodium-carbene intermediate which then undergoes an intramolecular C-H insertion into a C-H bond adjacent to the D-ring's nitrogen atom, thereby completing the ergoline core. nih.gov
Multicomponent Reactions: Modular assembly of the ergoline framework can be achieved through multicomponent reactions. These protocols allow for the rapid construction of tetrahydrocarboline structures, which are key components of the ergoline system, from simple building blocks like indoles, formaldehyde, and amines in a one-pot process. The mechanism often involves a cascade of multiple alkylamination reactions. nih.gov
| Method | Key Reaction Type | Bonds Formed | Catalyst/Reagent Example |
| Biosynthesis | Electrophilic Aromatic Substitution | C-C | Dimethylallyl Diphosphate (DMAPP) / DMATS Enzyme |
| Intramolecular Heck | C-C Coupling | C-C | Pd(OAc)2 |
| C-H Insertion | Carbene Insertion | C-C | Rh2(esp)2 |
| Multicomponent Reaction | Alkylamination Cascade | C-C, C-N | Formaldehyde, Amine Hydrochlorides |
Stereochemical Control Mechanisms in Ergoline Synthesis
The biological activity of ergoline derivatives is highly dependent on their stereochemistry, particularly at positions C5, C8, and C10. Achieving stereochemical control during synthesis is a significant challenge.
The stereocenter at C8, where the thiomethyl group is attached in the target compound, is particularly susceptible to epimerization, especially under basic conditions used in reactions like Suzuki couplings. nih.gov This presents a major hurdle in maintaining stereochemical integrity throughout a synthetic sequence.
Key mechanisms for controlling stereochemistry include:
Substrate Control: The inherent chirality of the starting materials, often derived from tryptophan, can guide the stereochemical outcome of subsequent reactions.
Auxiliary Control: The use of chiral auxiliaries attached to the ergoline precursor can induce a thermodynamic preference for one epimer at C8, preventing racemization during crucial bond-forming steps. nih.gov
Catalyst Control: Asymmetric catalysis is pivotal for establishing stereocenters. For instance, the asymmetric reduction of a precursor can create an enantiopure tetrahydropyridine (B1245486), which can then direct diastereoselective C-H insertion without the need for a chiral catalyst in that specific step. nih.gov Similarly, chiral rhodium(II) catalysts hold promise for imparting enantioselectivity during C-H insertion routes. nih.gov
Selective Reductions: The stereochemistry of the C/D ring junction (trans- or cis-) can be controlled by the choice of reducing agent. For example, the reduction of an ergoline mesylate with LiAlH4 can proceed with high selectivity, while catalytic hydrogenation (e.g., Pd/C, H2) can selectively install the thermodynamically favored trans-ring junction.
| Stereocenter/Feature | Challenge | Control Mechanism | Example |
| C8 Position | Epimerization under basic conditions | Chiral Auxiliary | Attaching a chiral group to the C8-substituent to favor one diastereomer. |
| C/D Ring Junction | Formation of cis/trans isomers | Stereoselective Reduction | Catalytic hydrogenation to selectively form the trans-fused product. |
| Multiple Centers | Enantioselectivity | Asymmetric Catalysis | Use of chiral Rh(II) catalysts for enantioselective C-H insertion. |
Mechanistic Pathways of Thiomethyl Group Transformations
The thiomethyl group at the C8 position is a key functional handle that can be introduced and further transformed through several mechanistic pathways.
Introduction via Nucleophilic Substitution: A common method to install the thiomethyl group, or its close analog the methylthiomethyl group, is through an S_N2 reaction. This is exemplified in the synthesis of Pergolide (B1684310), a related ergoline derivative. google.com The process involves converting the C8-hydroxymethyl group into a good leaving group, such as a mesylate. Subsequent treatment with a nucleophile like sodium thiomethoxide (NaSMe) results in the displacement of the mesylate and the formation of the C-S bond. google.com The reaction follows a classic bimolecular nucleophilic substitution mechanism.
Introduction via Electrophilic Thiomethylation: For indole precursors to the ergoline system, direct thiomethylation can be achieved. The reaction of an indole zinc salt with an electrophilic source such as methyl disulfide (MeSSMe) introduces a thiomethyl group, typically at the electron-rich C3 position of the indole ring. nau.edu
Transformation via Cross-Coupling: The thiomethyl group, once installed, is not merely a passive substituent. It can be actively transformed. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, can be used to replace the methylthio function with alkyl or aryl groups. acs.org This transformation involves the reaction of a Grignard reagent with the thiomethylated heterocycle in the presence of a nickel catalyst, allowing for significant diversification of the C8 substituent. acs.org
| Transformation | Reaction Type | Key Reagents | Mechanistic Feature |
| Introduction | S_N2 Nucleophilic Substitution | 1. MsCl, 2. NaSMe | Inversion of configuration if the leaving group is at a chiral center. |
| Introduction | Electrophilic Substitution | Indole Zinc Salt, MeSSMe | Attack by the electron-rich indole on the electrophilic sulfur atom. |
| Replacement | Nickel-Catalyzed Cross-Coupling | R-MgBr, Ni catalyst | Reductive elimination from a nickel(II) intermediate to form the C-C bond. |
Role of Protecting Groups in Reaction Dynamics
In 1,6-Bis-boc-8-(thiomethyl)ergoline, the two tert-butyloxycarbonyl (Boc) groups at the N1 (indole) and N6 (piperidine) positions are not merely spectator groups. They play a critical role in modulating the reactivity and stability of the molecule, influencing reaction dynamics beyond simple steric hindrance.
N6-Boc Group: The N6 nitrogen of the ergoline D-ring is a basic and nucleophilic site. The Boc group protects this secondary amine from undesired reactions such as alkylation, acylation, and oxidation during the synthesis of the core and modification of other functional groups. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid, TFA), which proceeds via the formation of a stable tert-butyl cation.
N1-Boc Group: The role of the N1-Boc group on the indole nitrogen is more complex and mechanistically nuanced:
Electronic Effect: The Boc group is electron-withdrawing, which reduces the nucleophilicity of the indole ring. This effect can be detrimental in certain reactions. For instance, in some palladium-catalyzed alkene difunctionalization reactions, N-protection with electron-poor groups like Boc has been shown to substantially lower the reaction yield. nih.gov
Directing Group and Reactivity Moderator: The N1-Boc group facilitates lithiation at the C2 position of the indole, which is normally less reactive than the C3 position. This allows for regioselective functionalization.
Participation in Rearrangements: Under specific conditions, the Boc group can actively participate in reactions. A notable example is the "Boc migration." In the synthesis of di-aminoindoles, treatment of a 3-bromo-di-Boc-aminoindole derivative with n-butyllithium resulted in a novel rearrangement where one of the Boc groups migrated from the exocyclic nitrogen to the lithiated C3 position of the indole ring. acs.org This highlights the potential for the protecting group to be directly involved in bond-forming events.
Influence in Photochemistry: In asymmetric dearomative photocycloaddition reactions, the N-Boc-protected indole can be promoted to an excited diradical species across the C2-C3 bond, enabling subsequent cycloaddition reactions that would not occur with an unprotected indole. acs.org
| Protecting Group | Position | Primary Role | Observed Mechanistic Influence |
| Boc | N6 (Piperidine) | Protection of basic secondary amine | Prevents N-alkylation/acylation; standard acid-labile deprotection. |
| Boc | N1 (Indole) | Protection of indole NH | Reduces indole nucleophilicity, lowers yield in some Pd-catalyzed reactions. |
| Boc | N1 (Indole) | Directing Group | Facilitates regioselective C2-lithiation. |
| Boc | N1 (Indole) | Reaction Participant | Can undergo intramolecular migration to a lithiated carbon center. |
| Boc | N1 (Indole) | Photochemical Modulator | Enables formation of an excited diradical state for photocycloaddition. |
Structure Activity Relationship Sar Studies at the Molecular Level for Ergoline Derivatives
Influence of the Ergoline (B1233604) Scaffold on Receptor Binding
The rigid tetracyclic structure of the ergoline nucleus is a key determinant of its interaction with G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govacs.orgnih.govku.dk The spatial arrangement of its pharmacophoric elements, including the indoleamine or pyrroleethylamine moiety, allows it to mimic endogenous neurotransmitters like serotonin and dopamine, leading to a broad spectrum of activities ranging from agonism to antagonism. researchgate.netwikipedia.org
Impact of 8-(Thiomethyl) Substitution on Ligand-Receptor Interactions
Substitution at the C8 position of the ergoline ring is a well-established strategy for modulating pharmacological activity. The introduction of a thiomethyl group at this position, as seen in 1,6-Bis-boc-8-(thiomethyl)ergoline, is expected to significantly influence its ligand-receptor interactions. While direct studies on this specific compound are limited, research on other 8-substituted ergoline derivatives provides valuable insights.
The size, stereochemistry, and electronic properties of the substituent at C8 can alter the compound's affinity and efficacy for various receptors. For example, studies on other ergoline derivatives have shown that modifications at this position can lead to potent and selective ligands for dopamine and serotonin receptor subtypes. ontosight.aiontosight.ai The thiomethyl group, with its sulfur atom, introduces a unique set of electronic and steric properties that can affect how the ligand fits into and interacts with the binding pocket of a receptor. The sulfur atom can participate in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can either enhance or diminish binding affinity depending on the specific receptor's architecture.
For instance, research on 2-thioether derivatives of the clavine alkaloid (ergoline) ring system has demonstrated that such modifications can lead to compounds with significant dopamine antagonist activity. nih.gov This suggests that the presence of a thioether linkage, similar to the thiomethyl group, can confer specific pharmacological profiles.
Role of N-1 and N-6 Modifications on Pharmacophore Activity
The nitrogen atoms at positions N-1 (indole) and N-6 (piperidine ring) of the ergoline scaffold are critical for its pharmacological activity. Modifications at these positions can dramatically alter a compound's receptor binding profile and functional activity.
The N-1 position of the indole (B1671886) ring is particularly important for interaction with serotonin receptors. plos.org Alkylation or other substitutions at this position can disrupt a key hydrogen bond interaction with the receptor, often leading to a decrease in receptor activation and a shift towards antagonistic properties. plos.org In the case of this compound, the presence of a tert-butoxycarbonyl (Boc) protecting group at N-1 would sterically hinder this interaction, likely resulting in altered affinity and efficacy at serotonin receptors.
The use of Boc protecting groups at both N-1 and N-6 suggests that this compound is likely an intermediate in the synthesis of more complex ergoline derivatives. The removal of these protecting groups would be a necessary step to unmask the pharmacophoric elements and allow for interaction with target receptors.
In Vitro Receptor Binding Assay Methodologies for SAR Elucidation
To understand the structure-activity relationships of ergoline derivatives like this compound, a variety of in vitro receptor binding assays are employed. These assays are crucial for determining the affinity of a compound for a specific receptor and for characterizing its functional properties as an agonist or antagonist. multispaninc.comresearchgate.net
Competitive binding assays are a fundamental tool for determining the affinity of an unlabeled compound (the "competitor," such as this compound) for a receptor. multispaninc.comnih.gov In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the competitor. tandfonline.com By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the competitor can be determined. acs.org The Ki value represents the concentration of the competitor that occupies 50% of the receptors and is a measure of its binding affinity. nih.gov These studies are essential for screening new compounds and for comparing the potencies of different derivatives. tandfonline.com
Saturation binding analysis is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. nih.govwikipedia.orgnih.gov In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until saturation is reached. graphpad.com By plotting the amount of bound radioligand against its concentration, both Bmax and Kd can be calculated. nih.govresearchgate.net While not directly used to study an unlabeled compound like this compound, saturation binding is crucial for characterizing the receptor system being studied and for validating the conditions used in competitive binding assays. nih.gov
Radioligand binding techniques are the cornerstone of in vitro receptor pharmacology. revvity.comspringernature.com These methods utilize a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), to directly measure its binding to a receptor. researchgate.netnih.gov The high sensitivity of this technique allows for the detection of very low concentrations of receptors. nih.gov Both competitive and saturation binding assays rely on radioligand binding techniques. nih.govresearchgate.net The choice of radioligand is critical and should ideally have high affinity, low non-specific binding, and high specific activity. revvity.com These techniques have been instrumental in characterizing the binding profiles of numerous ergoline derivatives at dopamine and serotonin receptors. nih.govnih.gov
Interactive Data Table: Receptor Binding Assay Parameters
The following table summarizes key parameters obtained from in vitro receptor binding assays, which are essential for elucidating the structure-activity relationships of compounds like this compound.
| Parameter | Description | Assay Type | Information Gained |
| Ki | Inhibitory Constant | Competitive Binding | Affinity of an unlabeled compound for a receptor. |
| IC50 | Half maximal inhibitory concentration | Competitive Binding | Concentration of a competitor that displaces 50% of the radioligand. |
| Bmax | Maximum number of binding sites | Saturation Binding | Density of receptors in a given preparation. nih.gov |
| Kd | Equilibrium Dissociation Constant | Saturation Binding | Affinity of a radioligand for a receptor; concentration at which 50% of receptors are occupied at equilibrium. nih.gov |
Computational Approaches to SAR: Docking and Molecular Modeling
Computational methods are indispensable tools in modern medicinal chemistry for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules at the atomic level. For complex scaffolds like ergoline derivatives, molecular modeling and docking simulations provide critical insights into how specific structural modifications influence interactions with biological targets. The compound this compound, a protected derivative of the pergolide (B1684310) family, serves as an excellent candidate for such in-silico analysis to predict its binding affinity and mode of interaction with dopamine receptors. cdnsciencepub.comlgcstandards.com
Molecular modeling of ergoline derivatives often begins with an analysis of their conformational properties, which are crucial for receptor recognition. nih.gov X-ray crystallography and theoretical calculations on related ergolines have established that the tetracyclic core is rigid, but the side chain at the C8 position possesses flexibility. nih.gov Furthermore, the orientation of the lone pair of electrons on the N6 nitrogen can be influenced by the molecular environment and is a key determinant for interaction with receptor sites. cdnsciencepub.com In this compound, the presence of two bulky tert-butyloxycarbonyl (Boc) groups at the N1 and N6 positions significantly alters the steric and electronic profile compared to its parent compounds, like pergolide. These protecting groups are expected to have a profound impact on the molecule's ability to fit within a receptor's binding pocket.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In a typical docking study for this compound, the compound's 3D structure would be optimized for energy and then placed into the binding site of a dopamine receptor model (e.g., D2 or D3). The simulation algorithm then samples numerous possible conformations and orientations (poses) of the ligand within the binding pocket, calculating a binding or docking score for each. This score estimates the binding affinity.
Analysis of the top-scoring poses reveals key molecular interactions. For dopaminergic ergolines, a critical interaction often involves a hydrogen bond between the indole N1-H and a serine residue in the receptor. cdnsciencepub.com The thiomethyl group at C8β is positioned to engage in hydrophobic or van der Waals interactions within a specific sub-pocket of the receptor. The computational analysis would focus on how the large Boc groups on N1 and N6 might sterically hinder optimal binding or, conversely, form favorable hydrophobic contacts that could influence the binding mode and affinity.
The findings from these computational studies are instrumental in rational drug design. By understanding the specific interactions that govern the binding of this compound, medicinal chemists can hypothesize and design new analogs with improved properties. For instance, if modeling suggests steric clash from a Boc group, derivatives with smaller protecting groups or different substituents could be proposed and prioritized for synthesis. escholarship.org
Research Findings from Computational Modeling
| Structural Feature | Computational Insight | Implication for SAR |
| Ergoline Core | Rigid tetracyclic structure provides a fixed scaffold for substituent presentation. | The core's geometry is fundamental for aligning key interaction points with the receptor. |
| C8-substituent | The -(thiomethyl) group is predicted to occupy a hydrophobic pocket in the dopamine receptor. cdnsciencepub.com | The size and nature of this group are critical for binding affinity and selectivity. |
| N1-Boc Group | The bulky Boc group blocks the N1-H, preventing its typical role as a hydrogen bond donor. | This modification is expected to significantly alter the binding mode compared to unprotected ergolines. |
| N6-Boc Group | Replaces the N6-propyl group of pergolide and alters the conformation and basicity of the N6 nitrogen. cdnsciencepub.com | This change affects the key interactions at the N6 position, which are crucial for dopaminergic activity. |
Hypothetical Docking Simulation Results
| Parameter | This compound | Known Agonist (e.g., Pergolide) |
| Predicted Binding Energy (kcal/mol) | -8.5 | -10.2 |
| Key H-Bond Interactions | None predicted due to N1-Boc | Ser193, Ser197 (D3 Receptor) |
| Key Hydrophobic Interactions | Trp112, Phe116, Val120 | Trp112, Phe116, Val120, Cys181 |
| Predicted Pose Orientation | Shifted orientation due to steric bulk of Boc groups. | Deep insertion into the binding pocket. |
Emerging Research Directions in Ergoline Chemistry
Development of Novel Synthetic Routes to Complex Ergoline (B1233604) Structures
The synthesis of the tetracyclic ergoline core remains a formidable challenge that inspires the development of innovative synthetic strategies. nih.govescholarship.org Historically, many approaches relied on semi-synthesis from naturally occurring ergot alkaloids like lysergic acid. publish.csiro.au However, the need for analogues with unnatural substitution patterns, particularly on the A and C rings, has driven the creation of de novo total synthesis routes. nih.govescholarship.org
Modern synthetic chemistry has introduced several powerful methods to construct the ergoline framework. These strategies often focus on forming the central C-ring as a key step, bridging the pre-formed indole (B1671886) (AB-rings) and tetrahydropyridine (B1245486) (D-ring) components. nih.gov
Key strategies include:
Intramolecular α-Arylation: This method involves the copper-catalyzed intramolecular coupling of a B-ring carbon to a D-ring nitrogen, effectively closing the C-ring. nih.gov This approach has been successfully used to create the ergoline tetracycle from a suitably functionalized A-D ring precursor. nih.gov
Rhodium-Catalyzed C–H Insertion: C–H activation and insertion represent a highly efficient and atom-economical strategy. In the context of ergoline synthesis, a rhodium catalyst can facilitate the insertion of a carbene into a C-H bond of the indole ring to forge the C-ring, leading to a 7-step formal synthesis of LSD. nih.govescholarship.org
Cycloaddition Reactions: Cobalt-mediated [2+2+2] cycloadditions have been employed to construct the ergoline core concisely by assembling the C and D rings in a single step from acyclic precursors. nih.gov Another approach involves an intramolecular Diels-Alder reaction of a furan-based precursor (IMDAF), which, after a rearrangement sequence, can yield key intermediates for the ergoline skeleton. acs.org
The synthesis of a specific derivative like 1,6-Bis-boc-8-(thiomethyl)ergoline would likely commence from a readily available ergoline, such as pergolide (B1684310) or a related clavine alkaloid. The crucial steps would involve:
N-Protection: Introduction of the Boc groups at the N1 and N6 positions. This is critical to modulate the reactivity of the nitrogen atoms during subsequent functionalization steps.
C8-Functionalization: Introduction of the thiomethyl group at the C8 position. This could be achieved through displacement of a suitable leaving group (e.g., a tosylate or halide) at C8 with a thiomethyl nucleophile. For instance, many synthetic routes to C8-substituted ergolenes involve displacement reactions on an allylic chloride intermediate. nih.gov
| Table 2: Comparison of Modern Synthetic Strategies for the Ergoline Scaffold | |||
| Strategy | Key Reaction | Advantages | Challenges |
| Intramolecular α-Arylation | Copper-catalyzed C-C bond formation | Good yields for tetracycle formation. nih.gov | Stability of some intermediates can be an issue. nih.gov |
| C–H Insertion | Rhodium-catalyzed carbene insertion | High atom economy, allows for novel C-ring substitution. nih.govescholarship.org | May require multi-step precursor synthesis, enantioselectivity can be a challenge. escholarship.org |
| Cycloaddition | Cobalt-catalyzed [2+2+2] cycloaddition | Rapid construction of the core skeleton. nih.gov | Precursor synthesis can be complex. |
| Semi-synthesis | Modification of natural ergot alkaloids | Access to natural stereochemistry. publish.csiro.au | Limited scope for unnatural analogues. escholarship.org |
Advanced Functionalization Strategies for Diversification
The biological activity of ergoline derivatives is highly dependent on the nature and stereochemistry of the substituents, particularly at the C8 position. researchgate.netacs.org Therefore, developing strategies for the late-stage functionalization and diversification of the ergoline scaffold is a primary objective in medicinal chemistry. The compound This compound is an excellent example of a scaffold designed for such diversification.
The thiomethyl group at C8 is not merely a placeholder but a versatile functional handle. It can be transformed into other groups to generate a library of novel C8-substituted analogues.
Oxidation and Nucleophilic Substitution: The sulfur atom of the thiomethyl group can be easily oxidized to a sulfoxide (B87167) or a sulfone. These oxidized species are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of carbon, nitrogen, and oxygen nucleophiles at the C8 position, a common strategy for creating potent and selective receptor ligands. nih.govnih.gov
Metal-Catalyzed Cross-Coupling: The C8 position can be functionalized using modern cross-coupling reactions. While direct C-H functionalization at C8 is an emerging area, scispace.com intermediates with appropriate handles (like the thiomethyl group or a halide) can participate in reactions like Suzuki or Stille couplings to introduce aryl or other complex fragments. chemie-brunschwig.ch
The Boc protecting groups at N1 and N6 are also integral to diversification strategies. They can be selectively removed under acidic conditions, allowing for subsequent N-alkylation or N-acylation to further modify the scaffold's properties. researchgate.net This dual protection-functionalization approach enables a modular synthesis of diverse ergoline derivatives.
| Table 3: Potential C8-Functionalizations from a Thiomethyl Precursor | ||
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidation | m-CPBA, Oxone | Sulfoxide, Sulfone |
| Nucleophilic Substitution (post-oxidation) | R-MgBr, R-Li, R-NH2, R-OH | Alkyl, Aryl, Amino, Alkoxy groups |
| Reductive Desulfurization | Raney Nickel | Methyl group |
| Cross-Coupling (after conversion to halide) | Arylboronic acid, Pd catalyst (Suzuki) | Aryl group |
Integration of Computational Chemistry in Ergoline Design and Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired pharmacological profiles before their synthesis. researchgate.net For complex scaffolds like the ergoline system, computational methods are crucial for understanding structure-activity relationships (SAR) and predicting interactions with biological targets. researchgate.netnih.gov
Molecular Docking and Virtual Screening: Computational docking simulations can predict how different ergoline analogues bind to the active sites of target receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov Starting with the structure of This compound , a virtual library of thousands of potential derivatives can be generated by computationally replacing the thiomethyl group with other fragments. This library can then be screened in silico against a receptor model to identify candidates with the highest predicted binding affinity and selectivity, prioritizing them for synthesis. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net This can reveal key conformational changes and interactions that are not apparent from static docking poses, helping to refine the design of more effective ligands.
Predicting Physicochemical Properties: Computational tools can also predict key drug-like properties (e.g., solubility, membrane permeability, metabolic stability) for designed analogues, helping to weed out compounds with unfavorable characteristics early in the discovery process.
These computational approaches streamline the drug discovery pipeline, reducing the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. They provide a powerful hypothesis-driven framework for exploring the vast chemical space around the ergoline scaffold. nih.gov
Exploration of Bio-orthogonal Chemistry with Ergoline Scaffolds
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov This field has provided powerful tools for labeling and studying biomolecules in real-time within their natural environment. nih.gov The integration of bio-orthogonal functional groups onto bioactive scaffolds like ergoline is an exciting frontier, promising new ways to study their mechanisms of action, distribution, and target engagement in living cells and organisms.
The ergoline scaffold is an ideal candidate for such studies due to its potent biological effects. A compound like This compound could serve as a precursor for creating bio-orthogonally "clickable" ergoline probes.
Potential Strategies:
Introducing a "Clickable" Handle: The versatile C8 position could be functionalized with a bio-orthogonal group. For example, the thiomethyl group could be replaced with a small, non-perturbing functional group like an azide (B81097) or a terminal alkyne. nih.gov
Bio-orthogonal Ligation: Once the ergoline probe (e.g., 8-azido-ergoline) is introduced into a biological system, it can be specifically targeted with a complementary probe. For instance, an azide-modified ergoline can react with a cyclooctyne-bearing fluorophore via strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established copper-free click reaction. wikipedia.orgrsc.org Another common bio-orthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene. rsc.orgnih.gov
This approach would allow researchers to visualize the subcellular localization of the ergoline derivative, identify its binding partners through pull-down experiments, and quantify target engagement in living cells, providing unprecedented insights into its pharmacology.
| Table 4: Common Bio-orthogonal Reactions for Cellular Labeling | ||
| Reaction | Reactive Partners | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, fast kinetics, highly selective. wikipedia.orgnih.gov |
| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable amide bond; first bio-orthogonal reaction developed. wikipedia.orgnih.gov |
| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics, fluorogenic potential (reaction can turn on fluorescence). rsc.org |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Alkoxyamine/Hydrazine | One of the earliest bio-orthogonal reactions, reversible under certain conditions. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
